molecular formula C15H20N2O3S B4325176 5-(1-AZEPANYLSULFONYL)-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE

5-(1-AZEPANYLSULFONYL)-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B4325176
M. Wt: 308.4 g/mol
InChI Key: UHGUWYJGYZMXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Azepanylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring, a sulfonyl group, and an indolone core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-azepanylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzophenone.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Formation of the Azepane Ring: The azepane ring can be formed through a nucleophilic substitution reaction involving an appropriate azepane precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-azepanylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced indolone derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

5-(1-azepanylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1-azepanylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as sirtuins. Sirtuins are a family of NAD±dependent histone deacetylases that play crucial roles in regulating various biological processes, including gene expression, DNA repair, and metabolism . The compound acts as an inhibitor or activator of sirtuins, thereby modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-azepanylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one stands out due to its unique indolone core, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-16-14-7-6-13(10-12(14)11-15(16)18)21(19,20)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGUWYJGYZMXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-AZEPANYLSULFONYL)-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 2
5-(1-AZEPANYLSULFONYL)-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 3
Reactant of Route 3
5-(1-AZEPANYLSULFONYL)-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 4
Reactant of Route 4
5-(1-AZEPANYLSULFONYL)-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 5
Reactant of Route 5
5-(1-AZEPANYLSULFONYL)-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 6
5-(1-AZEPANYLSULFONYL)-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.